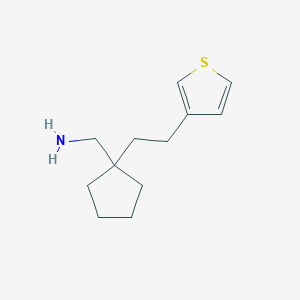
(1-(2-(Thiophen-3-yl)ethyl)cyclopentyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-(Thiophen-3-yl)ethyl)cyclopentyl)methanamine is an organic compound with the molecular formula C12H19NS It is a derivative of cyclopentylmethanamine, where the cyclopentyl group is substituted with a thiophen-3-yl ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(Thiophen-3-yl)ethyl)cyclopentyl)methanamine typically involves the following steps:
Formation of the Thiophen-3-yl Ethyl Intermediate: This step involves the alkylation of thiophene with an appropriate alkyl halide to form the thiophen-3-yl ethyl intermediate.
Cyclopentylmethanamine Formation: Cyclopentylmethanamine is synthesized through the reaction of cyclopentylmethyl chloride with ammonia or an amine.
Coupling Reaction: The final step involves the coupling of the thiophen-3-yl ethyl intermediate with cyclopentylmethanamine under suitable conditions, such as the presence of a base and a solvent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above, but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(1-(2-(Thiophen-3-yl)ethyl)cyclopentyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: N-substituted derivatives of this compound.
科学的研究の応用
(1-(2-(Thiophen-3-yl)ethyl)cyclopentyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-(2-(Thiophen-3-yl)ethyl)cyclopentyl)methanamine involves its interaction with specific molecular targets and pathways. The thiophene ring and amine group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Cyclopentylmethanamine: Lacks the thiophen-3-yl ethyl group, resulting in different chemical and biological properties.
Thiophen-3-yl Ethylamine: Lacks the cyclopentyl group, leading to variations in reactivity and applications.
Uniqueness
(1-(2-(Thiophen-3-yl)ethyl)cyclopentyl)methanamine is unique due to the presence of both the cyclopentyl and thiophen-3-yl ethyl groups, which confer distinct structural and functional properties
特性
分子式 |
C12H19NS |
|---|---|
分子量 |
209.35 g/mol |
IUPAC名 |
[1-(2-thiophen-3-ylethyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C12H19NS/c13-10-12(5-1-2-6-12)7-3-11-4-8-14-9-11/h4,8-9H,1-3,5-7,10,13H2 |
InChIキー |
ZRRBBLOPJOBFGI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(CCC2=CSC=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


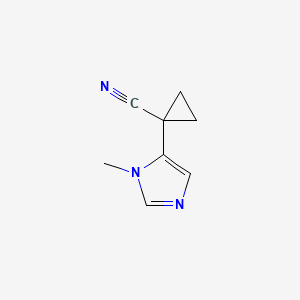
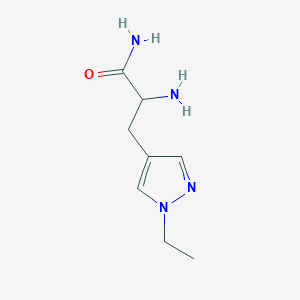
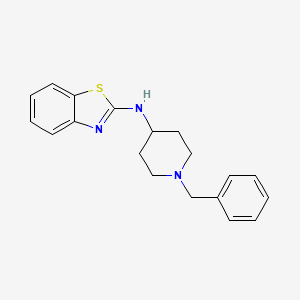
![3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile](/img/structure/B13523018.png)
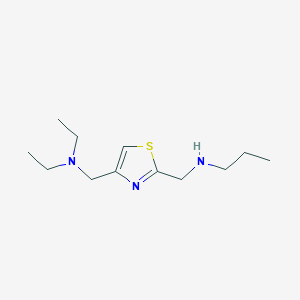

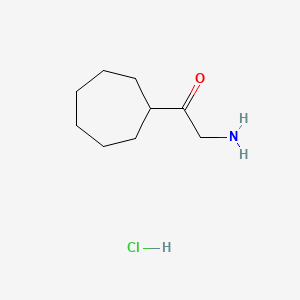

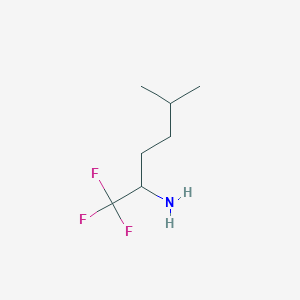
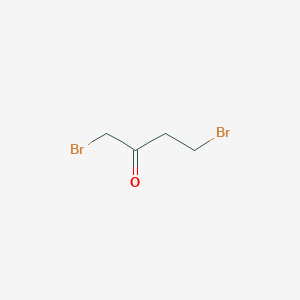
![tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13523064.png)

![O-[(3-methoxyphenyl)methyl]hydroxylamine](/img/structure/B13523071.png)

